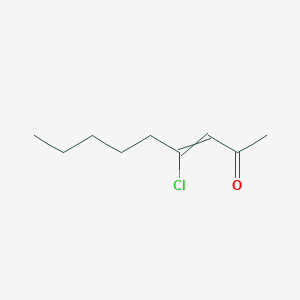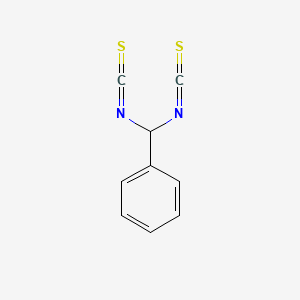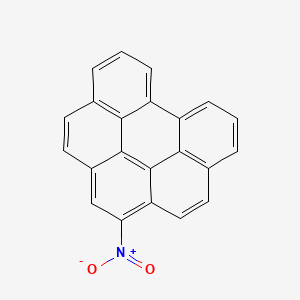
Benzo(ghi)perylene, 2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(ghi)perylene, 2-nitro-: is a derivative of benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. This compound is characterized by its complex structure, consisting of six fused benzene rings. Benzo(ghi)perylene is known for its occurrence in crude oil, coal tar, and as a product of incomplete combustion found in tobacco smoke, automobile exhausts, and industrial emissions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo(ghi)perylene, 2-nitro- typically involves the nitration of benzo(ghi)perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product .
Industrial Production Methods: Industrial production of benzo(ghi)perylene, 2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: Benzo(ghi)perylene, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol (C2H5OH).
Major Products:
Amino derivatives: Formed through reduction of the nitro group.
Nitroso derivatives: Formed through oxidation of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Benzo(ghi)perylene, 2-nitro- is used as a precursor in the synthesis of various organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and chemical processes .
Biology: In biological research, benzo(ghi)perylene, 2-nitro- is studied for its potential mutagenic and carcinogenic properties. It is used in toxicology studies to understand the effects of PAHs on living organisms .
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of anticancer agents. The nitro group can be modified to enhance the compound’s biological activity .
Industry: Benzo(ghi)perylene, 2-nitro- is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of benzo(ghi)perylene, 2-nitro- involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic and carcinogenic effects. The compound is known to induce the expression of cytochrome P450 enzymes, particularly CYP1A1, through the aryl hydrocarbon receptor (AhR) pathway .
Comparison with Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Dibenz[a,h]anthracene: A PAH with a similar structure and reactivity.
Chrysene: A PAH with four fused benzene rings.
Uniqueness: The compound’s structure allows for various chemical modifications, making it versatile in research and industrial applications .
Properties
CAS No. |
91259-17-5 |
|---|---|
Molecular Formula |
C22H11NO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
7-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)18-11-14-8-7-12-3-1-5-15-16-6-2-4-13-9-10-17(18)22(20(13)16)21(14)19(12)15/h1-11H |
InChI Key |
KULHMGZTJCYHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C3C(=CC(=C6C=C5)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


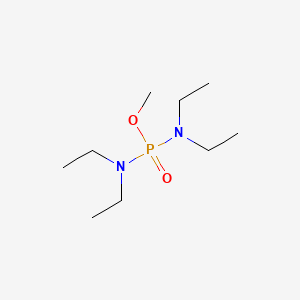
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
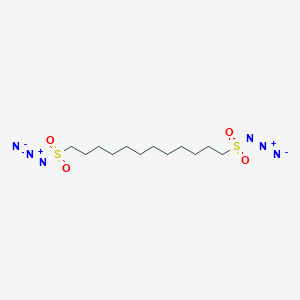
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
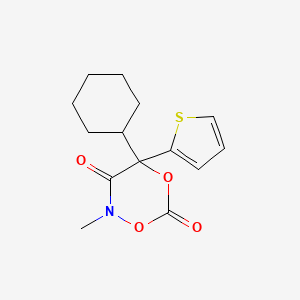
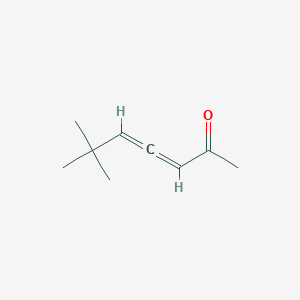

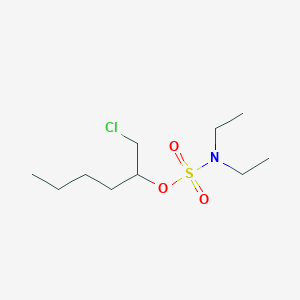
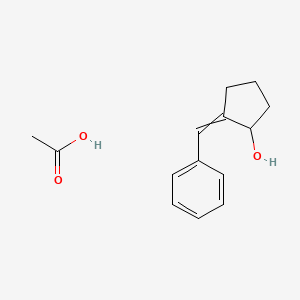
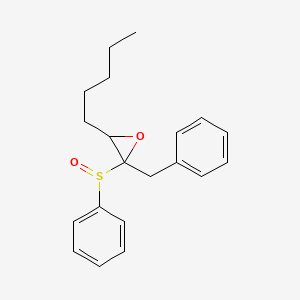
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
